Tert-butyl 7-bromo-2,2-dimethylheptanoate
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Overview
Description
Tert-butyl 7-bromo-2,2-dimethylheptanoate is an organic compound with the molecular formula C12H23BrO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound features a tert-butyl group attached to a 7-bromo-2,2-dimethylheptanoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-2,2-dimethylheptanoate typically involves the reaction of 7-bromo-2,2-dimethylheptanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, high yield, and improved safety. The process involves the continuous introduction of reactants into the reactor, followed by quenching and post-treatment to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromo-2,2-dimethylheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of tert-butyl 7-azido-2,2-dimethylheptanoate or tert-butyl 7-thio-2,2-dimethylheptanoate.
Reduction: Formation of tert-butyl 7-bromo-2,2-dimethylheptanol.
Oxidation: Formation of 7-bromo-2,2-dimethylheptanoic acid.
Scientific Research Applications
Tert-butyl 7-bromo-2,2-dimethylheptanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-2,2-dimethylheptanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The ester moiety can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by the electronic and steric properties of the tert-butyl and 7-bromo-2,2-dimethylheptanoate groups .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromide: Similar in structure but lacks the ester functionality.
Ethyl 7-bromo-2,2-dimethylheptanoate: Similar but with an ethyl ester instead of a tert-butyl ester.
Tert-butyl 2-bromoacrylate: Contains a bromine atom and a tert-butyl group but has a different carbon skeleton
Uniqueness
Tert-butyl 7-bromo-2,2-dimethylheptanoate is unique due to its combination of a bulky tert-butyl group and a reactive bromine atom, making it a valuable intermediate in organic synthesis. Its specific structure allows for selective reactions and the formation of diverse products, which is not easily achievable with other similar compounds .
Properties
Molecular Formula |
C13H25BrO2 |
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Molecular Weight |
293.24 g/mol |
IUPAC Name |
tert-butyl 7-bromo-2,2-dimethylheptanoate |
InChI |
InChI=1S/C13H25BrO2/c1-12(2,3)16-11(15)13(4,5)9-7-6-8-10-14/h6-10H2,1-5H3 |
InChI Key |
QPLKNCWOZJHZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CCCCCBr |
Origin of Product |
United States |
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